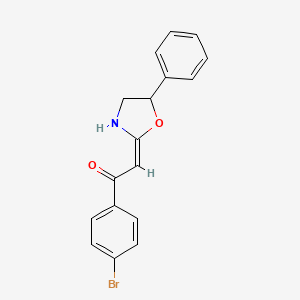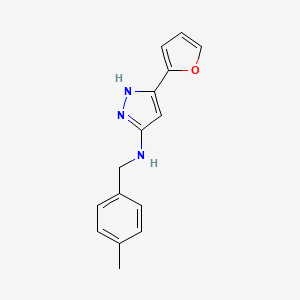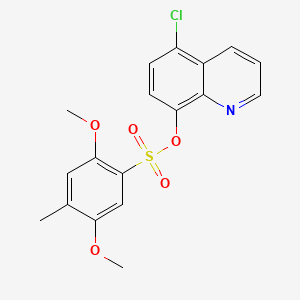![molecular formula C10H8BrN3O2S B13371223 5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine](/img/structure/B13371223.png)
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine is a heterocyclic compound that contains a bromine atom, a thiazole ring, an oxetane ring, and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Oxetane Ring: The oxetane ring can be synthesized by reacting an epoxide with a suitable nucleophile under acidic or basic conditions.
Coupling of Thiazole and Oxetane Rings: The thiazole and oxetane rings can be coupled using a suitable coupling reagent such as a carbodiimide or a phosphonium salt.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a suitable α-haloketone under basic conditions.
Bromination: The final step involves bromination of the pyrimidine ring using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
化学反应分析
Types of Reactions
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate. Reaction conditions typically involve the use of polar solvents such as acetonitrile or methanol at room temperature.
Reduction Reactions: Common reagents include reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reaction conditions typically involve the use of polar solvents such as ethanol or tetrahydrofuran (THF) at room temperature or under reflux.
Major Products Formed
Substitution Reactions: Major products include substituted pyrimidines, thiazoles, and oxetanes.
Oxidation Reactions: Major products include sulfoxides and sulfones.
Reduction Reactions: Major products include dihydropyrimidines and reduced thiazoles.
科学研究应用
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, infectious diseases, and neurological disorders.
Organic Synthesis: This compound can be used as a versatile intermediate in the synthesis of various heterocyclic compounds and natural products.
Materials Science: This compound can be used as a precursor for the synthesis of functional materials such as polymers, dyes, and sensors.
作用机制
The mechanism of action of 5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, this compound may exert its effects by:
Binding to DNA or RNA: The compound may intercalate into DNA or RNA, disrupting their normal function and leading to cell death.
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes such as DNA replication, transcription, and translation.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Bromo-5-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyridine: This compound is similar in structure but contains a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}benzene: This compound is similar in structure but contains a benzene ring instead of a pyrimidine ring.
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}thiophene: This compound is similar in structure but contains a thiophene ring instead of a pyrimidine ring.
Uniqueness
5-Bromo-2-{[3-(1,3-thiazol-2-yl)-3-oxetanyl]oxy}pyrimidine is unique due to the presence of the pyrimidine ring, which can confer specific biological activities and chemical reactivity. The combination of the thiazole, oxetane, and pyrimidine rings in a single molecule also provides a unique scaffold for the development of new compounds with diverse applications.
属性
分子式 |
C10H8BrN3O2S |
|---|---|
分子量 |
314.16 g/mol |
IUPAC 名称 |
2-[3-(5-bromopyrimidin-2-yl)oxyoxetan-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C10H8BrN3O2S/c11-7-3-13-9(14-4-7)16-10(5-15-6-10)8-12-1-2-17-8/h1-4H,5-6H2 |
InChI 键 |
PPJRAUBNRWSSSF-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)(C2=NC=CS2)OC3=NC=C(C=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371145.png)


![6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide](/img/structure/B13371167.png)
![Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate](/img/structure/B13371171.png)
![5-(4-Methoxyphenyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13371175.png)
![8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371177.png)
![4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B13371182.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13371193.png)


![6-(1,3-Benzodioxol-5-yl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371210.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B13371216.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B13371219.png)
